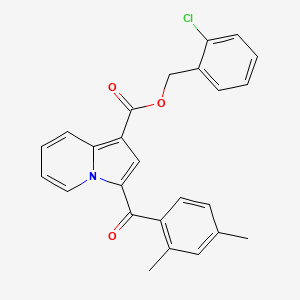![molecular formula C12H11Cl2N3OS B6532988 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide CAS No. 332407-62-2](/img/structure/B6532988.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, also known as N-dichloroacetamidine (NDCA), is a synthetic compound that has been studied for its wide range of applications in scientific research. NDCA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated.
科学研究应用
NDCA has been studied for a variety of scientific research applications, including its use as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of the enzyme histone deacetylase. NDCA has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. NDCA has also been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression and epigenetic regulation.
作用机制
The mechanism of action of NDCA is not fully understood, however, it is thought to be related to its ability to interact with the active site of enzymes, such as cytochrome P450 and histone deacetylase. NDCA has been found to bind to the active site of cytochrome P450, which inhibits its activity, and has also been found to bind to the active site of histone deacetylase, which inhibits its activity.
Biochemical and Physiological Effects
NDCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 and histone deacetylase, which can lead to changes in gene expression and epigenetic regulation. NDCA has also been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
The use of NDCA in laboratory experiments has numerous advantages. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, NDCA is not without its limitations. It is a synthetic compound and its long-term effects on the body are not fully understood. Additionally, NDCA can be toxic in high doses, so it must be used with caution in laboratory experiments.
未来方向
There are numerous potential future directions for the use of NDCA in scientific research. For example, further research could be done to investigate the long-term effects of NDCA on the body, as well as its potential therapeutic applications. Additionally, further research could be done to investigate the mechanism of action of NDCA and to develop new methods of synthesizing NDCA. Additionally, further research could be done to investigate the potential applications of NDCA in the fields of cancer research and drug development.
合成方法
NDCA can be synthesized from 2,4-dichlorophenyl isothiocyanate, 2-methylpropanamide, and sodium hydroxide. First, the 2,4-dichlorophenyl isothiocyanate is reacted with 2-methylpropanamide in a 1:1 molar ratio in the presence of sodium hydroxide, which acts as a catalyst. This reaction yields N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamideetamidine as the primary product. The reaction is carried out at room temperature and is complete within 24 hours.
属性
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVNAVZNSIVUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532910.png)
![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)
![1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide](/img/structure/B6532922.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide](/img/structure/B6532936.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B6532944.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide](/img/structure/B6532965.png)

![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide](/img/structure/B6532978.png)
![{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B6533002.png)
![1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B6533012.png)
![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6533020.png)

![6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533035.png)
![3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533041.png)